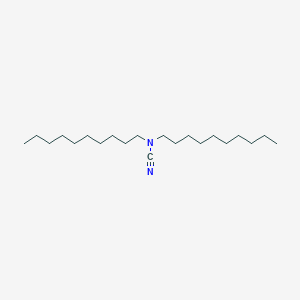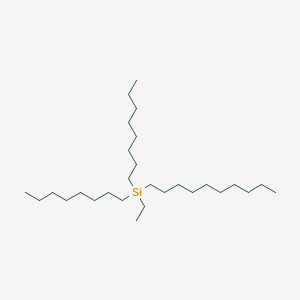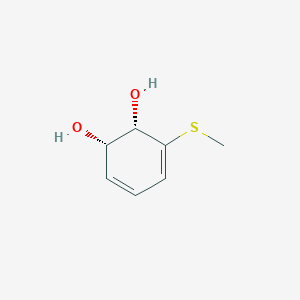![molecular formula C22H18Mg B14290334 Magnesium bis[(naphthalen-1-yl)methanide] CAS No. 113279-89-3](/img/structure/B14290334.png)
Magnesium bis[(naphthalen-1-yl)methanide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium bis[(naphthalen-1-yl)methanide] is an organomagnesium compound that features a magnesium atom bonded to two naphthalen-1-ylmethanide ligands. This compound is of interest due to its unique structure and reactivity, which make it useful in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium bis[(naphthalen-1-yl)methanide] can be synthesized through the reaction of magnesium with naphthalen-1-ylmethanide. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The process is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
While specific industrial production methods for magnesium bis[(naphthalen-1-yl)methanide] are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and ensuring stringent control of reaction conditions to maintain product purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium bis[(naphthalen-1-yl)methanide] undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in organic synthesis, facilitating the reduction of various functional groups.
Common Reagents and Conditions
Common reagents used in reactions with magnesium bis[(naphthalen-1-yl)methanide] include halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out in solvents like THF or diethyl ether under an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving magnesium bis[(naphthalen-1-yl)methanide] depend on the specific reactants used. For example, reactions with carbonyl compounds can yield alcohols, while reactions with halides can produce substituted naphthalenes .
Wissenschaftliche Forschungsanwendungen
Magnesium bis[(naphthalen-1-yl)methanide] has several scientific research applications, including:
Wirkmechanismus
The mechanism by which magnesium bis[(naphthalen-1-yl)methanide] exerts its effects involves the transfer of electrons from the magnesium center to the reactants. This electron transfer facilitates the reduction or substitution reactions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and reactants used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium bis(phenylmethanide): Similar in structure but with phenyl groups instead of naphthalen-1-yl groups.
Magnesium bis[(2-naphthyl)methanide]: Similar but with the naphthyl group in the 2-position instead of the 1-position.
Uniqueness
Magnesium bis[(naphthalen-1-yl)methanide] is unique due to the presence of the naphthalen-1-yl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and material science .
Eigenschaften
CAS-Nummer |
113279-89-3 |
|---|---|
Molekularformel |
C22H18Mg |
Molekulargewicht |
306.7 g/mol |
InChI |
InChI=1S/2C11H9.Mg/c2*1-9-5-4-7-10-6-2-3-8-11(9)10;/h2*2-8H,1H2;/q2*-1;+2 |
InChI-Schlüssel |
YWDKRLOQQMCBHN-UHFFFAOYSA-N |
Kanonische SMILES |
[CH2-]C1=CC=CC2=CC=CC=C12.[CH2-]C1=CC=CC2=CC=CC=C12.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


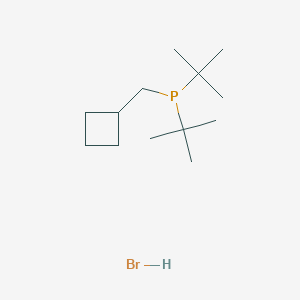
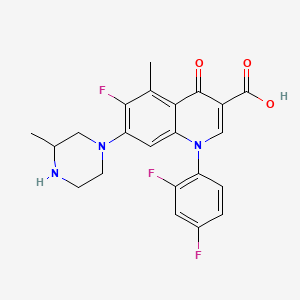
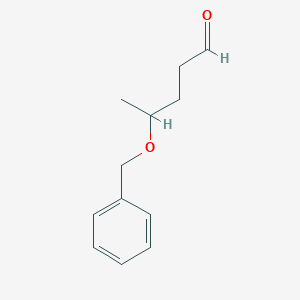
![4-{[(Naphthalen-1-yl)amino]methyl}phenol](/img/structure/B14290271.png)
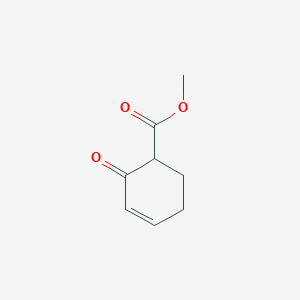


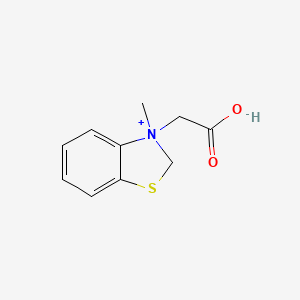

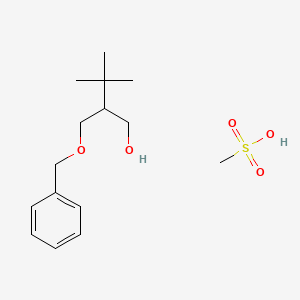
![4,8-Dioxaspiro[2.5]oct-1-ene, 6,6-dimethyl-1-phenyl-](/img/structure/B14290327.png)
